
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide, also known as CCT251545, is a small-molecule inhibitor that has been found to have potential in cancer therapy. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide involves the inhibition of the enzyme MTH1, which is involved in the repair of oxidative damage to DNA. By inhibiting this enzyme, this compound prevents cancer cells from repairing damage to their DNA, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of the enzyme MTH1. In addition, it has been found to have low toxicity in normal cells, making it a promising candidate for further research into cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a useful tool for studying the mechanisms of cancer cell growth and death. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research into N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide. One area of research could focus on improving the solubility of the compound in water, which would make it easier to administer in lab experiments. Another area of research could focus on identifying the specific types of cancer cells that are most sensitive to this compound, which would help to determine its potential use in cancer therapy. Finally, further research could focus on developing more potent inhibitors of MTH1, which could lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide involves several steps, including the reaction of furan-3-carboxylic acid with thionyl chloride to form furan-3-yl chloride, which is then reacted with 1-cyanocyclopropane in the presence of a base to form the corresponding cyclopropane derivative. This compound is then reacted with thioamide to form this compound.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of the cells. This makes this compound a promising candidate for further research into cancer therapy.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c13-7-12(2-3-12)15-10(16)9-6-18-11(14-9)8-1-4-17-5-8/h1,4-6H,2-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNMWKMCDYPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CSC(=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2778849.png)
![N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2778853.png)
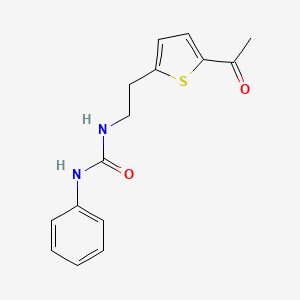
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2778857.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2778858.png)
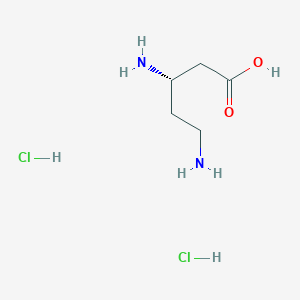
![6-ethyl 3-methyl 2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2778860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2778861.png)
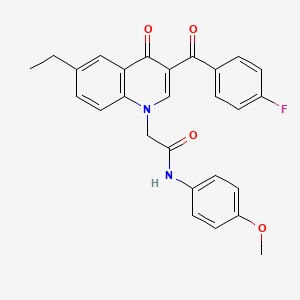
![(E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide](/img/structure/B2778863.png)
![1-[(3,4-dimethoxyphenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2778864.png)
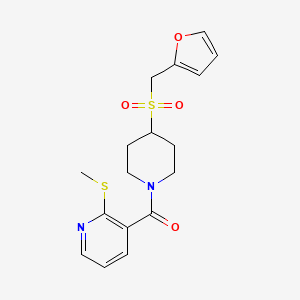
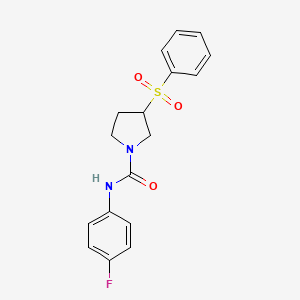
![1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2778869.png)